Lidocaine

Catalog No.
S533127
CAS No.
137-58-6
M.F
C14H22N2O
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lidocaine

CAS Number

137-58-6

Product Name

Lidocaine

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)

InChI Key

NNJVILVZKWQKPM-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/
In water, 410 mg/L at 30 °C
Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils
Soluble in alcohol, ether, or chloroform
Very soluble in benzene, ethyl ether, ethanol, and chloroform
5.93e-01 g/L

Synonyms

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide, 2-2EtN-2MePhAcN, Dalcaine, Lidocaine, Lidocaine Carbonate, Lidocaine Carbonate (2:1), Lidocaine Hydrocarbonate, Lidocaine Hydrochloride, Lidocaine Monoacetate, Lidocaine Monohydrochloride, Lidocaine Monohydrochloride, Monohydrate, Lidocaine Sulfate (1:1), Lignocaine, Octocaine, Xylesthesin, Xylocaine, Xylocitin, Xyloneural

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Description

The exact mass of the compound Lidocaine is 234.1732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4100 mg/l (at 30 °c)0.02 min water, 410 mg/l at 30 °cvery soluble in alcohol, chloroform; freely soluble in ether, benzene. dissolves in oilssoluble in alcohol, ether, or chloroformvery soluble in benzene, ethyl ether, ethanol, and chloroform5.93e-01 g/l>35.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Chronic Pain Management: Topical lidocaine formulations, such as patches and creams, are being investigated for their effectiveness in managing chronic pain conditions like post-herpetic neuralgia (PHN), a complication of shingles. Studies suggest that lidocaine can block pain signals at the source, providing relief. )
  • Anti-inflammatory Properties: Research is exploring the potential of lidocaine to reduce inflammation. Lidocaine may lessen the production of inflammatory mediators, offering therapeutic benefits in conditions like chronic inflammatory diseases. Source: Journal of Molecular and Cellular Biochemistry:
  • Cancer Research: Emerging evidence suggests that lidocaine might play a role in cancer treatment. Studies have investigated its ability to suppress tumor growth and metastasis, potentially improving treatment outcomes. Source: Journal of Molecular and Cellular Biochemistry:

Lidocaine is a widely used local anesthetic belonging to the amide class of anesthetics. Its chemical structure is characterized by a lipophilic aromatic ring and a hydrophilic amine group, connected by an amide bond. The molecular formula of lidocaine is C14H22N2OC_{14}H_{22}N_{2}O with a molar mass of approximately 234.34 g/mol. It is known for its rapid onset of action, typically within 1.5 minutes when administered intravenously, and can provide anesthesia lasting from 10 to 20 minutes for intravenous applications and up to several hours for local injections .

Lidocaine acts as a local anesthetic by reversibly blocking sodium channels in nerve cells []. Sodium channels are essential for nerve impulse propagation. By preventing sodium influx, lidocaine hinders nerve signaling, leading to numbness in the targeted area [].

  • Allergic reactions (rare) []
  • Dizziness
  • Headache
  • Lightheadedness
  • Nausea
  • Seizures (at high doses) []

Lidocaine overdose can be life-threatening, causing seizures, coma, and cardiac arrest [].

Safety Precautions:

  • Lidocaine should only be used under the supervision of a healthcare professional [].
  • Dosage should be strictly followed to avoid toxicity [].
  • Individuals with certain medical conditions or allergies may need to avoid lidocaine [].
Involving acylation and alkylation processes. The key steps include:

  • Acylation: The reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of sodium acetate leads to the formation of an intermediate α-chloroamide.
  • Alkylation: An SN2 reaction occurs when diethylamine reacts with the α-chloroamide to yield lidocaine .

These reactions highlight the importance of both electrophilic and nucleophilic species in the synthesis of lidocaine.

Lidocaine functions primarily as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes. This blockade prevents the propagation of action potentials, effectively inhibiting pain sensation in targeted areas. Additionally, lidocaine has antiarrhythmic properties, making it useful in treating certain cardiac conditions by stabilizing cardiac membranes and preventing arrhythmias .

Pharmacokinetics

  • Metabolism: Lidocaine is extensively metabolized in the liver, primarily via the CYP3A4 enzyme, yielding active metabolites such as monoethylglycinexylidide.
  • Elimination: Approximately 90% of administered lidocaine is excreted as metabolites through urine, with less than 10% eliminated unchanged .

The synthesis of lidocaine can be summarized in two main steps:

  • Preparation of α-chloroamide:
    • Reacting 2,6-dimethylaniline with chloroacetyl chloride under acidic conditions.
  • Formation of Lidocaine:
    • Conducting an SN2 reaction between the α-chloroamide and diethylamine .

This method emphasizes the use of readily available starting materials and straightforward reaction conditions.

Lidocaine is utilized in various medical contexts:

  • Local Anesthesia: Commonly used for minor surgical procedures, dental work, and pain management.
  • Antiarrhythmic Agent: Employed in emergency medicine to manage ventricular arrhythmias.
  • Topical Anesthetic: Used in creams or gels for skin applications to relieve pain from minor burns or insect bites .

Lidocaine interacts with several other medications and biological systems:

  • Drug Interactions: Co-administration with other central nervous system depressants can enhance sedative effects.
  • Inhibition of Inflammatory Responses: Studies indicate that lidocaine can inhibit pro-inflammatory cytokine release from immune cells, suggesting potential applications beyond anesthesia .

Lidocaine belongs to a family of local anesthetics known as "caine" drugs. Here are some similar compounds:

CompoundStructure CharacteristicsUnique Features
CocaineEster-linked structure; derived from coca leavesPotent stimulant effects; higher addiction potential
BupivacaineLonger duration; more potent than lidocaineGreater cardiac toxicity; used for epidurals
ProcaineEster-type local anesthetic; shorter durationLess potent; often used in dental procedures
BenzocaineEster-based; topical application onlyDoes not require injection; used for skin irritation relief

Lidocaine's unique combination of rapid onset, effective duration, and safety profile distinguishes it from these compounds, making it a preferred choice in clinical settings .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Needles from benzene or alcohol
Yellow needles from water
White or slightly yellow, crystalline powde

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.173213330 g/mol

Monoisotopic Mass

234.173213330 g/mol

Boiling Point

159-160 °C at 2.00E+00 mm Hg
BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg
181 °C

Heavy Atom Count

17

Density

0.9944 (rough estimate)

LogP

2.44
2.44 (LogP)
log Kow = 2.26 at pH 7.4
2.1

Odor

Characteristic odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

68 °C
68.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

98PI200987

Related CAS

6108-05-0 (mono-hydrochloride, mono-hydrate)
73-78-9 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 285 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 285 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 283 of 285 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Lidocaine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Lidocaine is an anesthetic of the amide group indicated for production of local or regional anesthesia by infiltration techniques such as percutaneous injection and intravenous regional anesthesia by peripheral nerve block techniques such as brachial plexus and intercostal and by central neural techniques such as lumbar and caudal epidural blocks.
FDA Label

Livertox Summary

The amide local anesthetics including lidocaine, bupivacaine and ropivacaine are commonly used for pain control during minor surgery or invasive procedures such as biopsies, small excisions or dental work. These local anesthetics have not been linked to serum enzyme elevations, but when given as constant infusions or repeated injections have been occasionally mentioned as possible causes of clinically apparent liver injury.

Drug Classes

Anesthetics, Local

Therapeutic Uses

Anesthetics, Local; Anti-Arrhythmia Agents; Voltage-Gated Sodium Channel Blockers
Lidocaine hydrochloride is used for infiltration anesthesia and for nerve block techniques including peripheral, sympathetic, epidural (including caudal), and spinal block anesthesia. /Included in US product label/
Lidocaine has been administered intraperitoneally for anesthesia of the peritoneum and pelvic viscera. /NOT included in US product label/
Lidocaine is considered an alternative antiarrhythmic agent to amiodarone in the treatment of cardiac arrest secondary to ventricular fibrillation or pulseless ventricular tachycardia resistant to cardiopulmonary resuscitation (CPR), electrical cardioversion (e.g., after 2 to 3 shocks) and a vasopressor (epinephrine, vasopressin). /Included in US product label/
For more Therapeutic Uses (Complete) data for LIDOCAINE (21 total), please visit the HSDB record page.

Pharmacology

Excessive blood levels of lidocaine can cause changes in cardiac output, total peripheral resistance, and mean arterial pressure [F4349, L5930]. With central neural blockade these changes may be attributable to the block of autonomic fibers, a direct depressant effect of the local anesthetic agent on various components of the cardiovascular system, and/or the beta-adrenergic receptor stimulating action of epinephrine when present [F4349, L5930]. The net effect is normally a modest hypotension when the recommended dosages are not exceeded [F4349, L5930]. In particular, such cardiac effects are likely associated with the principal effect that lidocaine elicits when it binds and blocks sodium channels, inhibiting the ionic fluxes required for the initiation and conduction of electrical action potential impulses necessary to facilitate muscle contraction [F4349, L5930, L5948]. Subsequently, in cardiac myocytes, lidocaine can potentially block or otherwise slow the rise of cardiac action potentials and their associated cardiac myocyte contractions, resulting in possible effects like hypotension, bradycardia, myocardial depression, cardiac arrhythmias, and perhaps cardiac arrest or circulatory collapse [F4349, L5930, L5948]. Moreover, lidocaine possesses a dissociation constant (pKa) of 7.7 and is considered a weak base [L5948]. As a result, about 25% of lidocaine molecules will be un-ionized and available at the physiological pH of 7.4 to translocate inside nerve cells, which means lidocaine elicits an onset of action more rapidly than other local anesthetics that have higher pKa values [L5948]. This rapid onset of action is demonstrated in about one minute following intravenous injection and fifteen minutes following intramuscular injection [L5930]. The administered lidocaine subsequently spreads rapidly through the surrounding tissues and the anesthetic effect lasts approximately ten to twenty minutes when given intravenously and about sixty to ninety minutes after intramuscular injection [L5930]. Nevertheless, it appears that the efficacy of lidocaine may be minimized in the presence of inflammation [L5948]. This effect could be due to acidosis decreasing the amount of un-ionized lidocaine molecules, a more rapid reduction in lidocaine concentration as a result of increased blood flow, or potentially also because of increased production of inflammatory mediators like peroxynitrite that elicit direct actions on sodium channels [L5948].
Lidocaine is a synthetic aminoethylamide with local anesthetic and antiarrhythmic properties. Lidocaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses and effecting local anesthesia.

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

ATC Code

N01BB20
N01BB02
C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BB - Antiarrhythmics, class ib
C01BB01 - Lidocaine
C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AD - Local anesthetics
C05AD01 - Lidocaine
D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AB - Anesthetics for topical use
D04AB01 - Lidocaine
N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BB - Amides
N01BB02 - Lidocaine
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AD - Anesthetics, local
R02AD02 - Lidocaine
S - Sensory organs
S01 - Ophthalmologicals
S01H - Local anesthetics
S01HA - Local anesthetics
S01HA07 - Lidocaine
S - Sensory organs
S02 - Otologicals
S02D - Other otologicals
S02DA - Analgesics and anesthetics
S02DA01 - Lidocaine

Mechanism of Action

Lidocaine is a local anesthetic of the amide type. It is used to provide local anesthesia by nerve blockade at various sites in the body. It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action. In particular, the lidocaine agent acts on sodium ion channels located on the internal surface of nerve cell membranes. At these channels, neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions. The resultant lidocaine cations are then capable of reversibly binding the sodium channels from the inside, keeping them locked in an open state that prevents nerve depolarization. As a result, with sufficient blockage, the membrane of the postsynaptic neuron will ultimately not depolarize and will thus fail to transmit an action potential. This facilitates an anesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their generation in the first place. In addition to blocking conduction in nerve axons in the peripheral nervous system, lidocaine has important effects on the central nervous system and cardiovascular system. After absorption, lidocaine may cause stimulation of the CNS followed by depression and in the cardiovascular system, it acts primarily on the myocardium where it may produce decreases in electrical excitability, conduction rate, and force of contraction.
Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component.
Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue.
Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia.
Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

6.76X10-6 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

137-58-6

Absorption Distribution and Excretion

In general, lidocaine is readily absorbed across mucous membranes and damaged skin but poorly through intact skin. The agent is quickly absorbed from the upper airway, tracheobronchial tree, and alveoli into the bloodstream. And although lidocaine is also well absorbed across the gastrointestinal tract the oral bioavailability is only about 35% as a result of a high degree of first-pass metabolism. After injection into tissues, lidocaine is also rapidly absorbed and the absorption rate is affected by both vascularity and the presence of tissue and fat capable of binding lidocaine in the particular tissues. The concentration of lidocaine in the blood is subsequently affected by a variety of aspects, including its rate of absorption from the site of injection, the rate of tissue distribution, and the rate of metabolism and excretion. Subsequently, the systemic absorption of lidocaine is determined by the site of injection, the dosage given, and its pharmacological profile. The maximum blood concentration occurs following intercostal nerve blockade followed in order of decreasing concentration, the lumbar epidural space, brachial plexus site, and subcutaneous tissue. The total dose injected regardless of the site is the primary determinant of the absorption rate and blood levels achieved. There is a linear relationship between the amount of lidocaine injected and the resultant peak anesthetic blood levels. Nevertheless, it has been observed that lidocaine hydrochloride is completely absorbed following parenteral administration, its rate of absorption depending also on lipid solubility and the presence or absence of a vasoconstrictor agent. Except for intravascular administration, the highest blood levels are obtained following intercostal nerve block and the lowest after subcutaneous administration. Additionally, lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion.
The excretion of unchanged lidocaine and its metabolites occurs predominantly via the kidney with less than 5% in the unchanged form appearing in the urine. The renal clearance is inversely related to its protein binding affinity and the pH of the urine. This suggests by the latter that excretion of lidocaine occurs by non-ionic diffusion.
The volume of distribution determined for lidocaine is 0.7 to 1.5 L/kg. In particular, lidocaine is distributed throughout the total body water. Its rate of disappearance from the blood can be described by a two or possibly even three-compartment model. There is a rapid disappearance (alpha phase) which is believed to be related to uptake by rapidly equilibrating tissues (tissues with high vascular perfusion, for example). The slower phase is related to distribution to slowly equilibrating tissues (beta phase) and to its metabolism and excretion (gamma phase). Lidocaine's distribution is ultimately throughout all body tissues. In general, the more highly perfused organs will show higher concentrations of the agent. The highest percentage of this drug will be found in skeletal muscle, mainly due to the mass of muscle rather than an affinity.
The mean systemic clearance observed for intravenously administered lidocaine in a study of 15 adults was approximately 0.64 +/- 0.18 L/min.
Binding of lidocaine to plasma proteins is variable and concentration dependent. At concentrations of 1-4 ug/mL, the drug is approximately 60-80% bound to plasma proteins. Lidocaine is partially bound to a1-acid glycoprotein (a1-AGP), and the extent of binding to a1-AGP depends on the plasma concentration of the protein. In patients with myocardial infarction, increases in plasma a1-AGP concentration are associated with increased lidocaine binding and increased total plasma concentrations of the drug, but only small increases in plasma concentration of free drug; these changes in a1-AGP concentration and lidocaine binding are believed to account in part for accumulation of the drug observed in patients with myocardial infarction receiving prolonged infusions.
The volume of distribution is decreased in patients with congestive heart failure and increased in patients with liver disease.
Lidocaine is widely distributed into body tissues. After an IV bolus, there is an early, rapid decline in plasma concentrations of the drug, principally associated with distribution into highly perfused tissues such as the kidneys, lungs, liver, and heart, followed by a slower elimination phase in which metabolism and redistribution into skeletal muscle and adipose tissue occur. Lidocaine has a high affinity for fat and adipose tissue. As plasma concentrations of the drug fall, the diffusion gradient from tissue to blood increases and the lidocaine that initially entered the highly perfused tissues and fat diffuses back into the blood.
Plasma lidocaine concentrations of approximately 1-5 ug/mL are required to suppress ventricular arrhythmias. Toxicity has been associated with plasma lidocaine concentrations greater than 5 ug/mL. Following IV administration of a bolus dose of 50-100 mg of lidocaine hydrochloride, the drug has an onset of action within 45-90 seconds and a duration of action of 10-20 minutes. If an IV infusion is begun without an initial bolus dose, the attainment of therapeutic plasma concentrations is relatively slow. For example, therapeutic plasma concentrations are achieved in 30-60 minutes after the start of a continuous infusion of 60-70 ug/kg per minute when no loading dose is given. Plasma concentrations of 1.5-5.5 ug/mL have been reported to be maintained with an initial IV bolus of 1.5 mg/kg followed by infusion of 50 ug/kg per minute in patients with heart disease.
For more Absorption, Distribution and Excretion (Complete) data for LIDOCAINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Lidocaine is metabolized predominantly and rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys. Biotransformation includes oxidative N-dealkylation, ring hydroxylation, cleavage of the amide linkage, and conjugation. N-dealkylation, a major pathway of biotransformation, yields the metabolites monoethylglycinexylidide and glycinexylidide. The pharmacological/toxicological actions of these metabolites are similar to, but less potent than, those of lidocaine HCl. Approximately 90% of lidocaine HCl administered is excreted in the form of various metabolites, and less than 10% is excreted unchanged. The primary metabolite in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline.
Approximately 90% of a parenteral dose of lidocaine is rapidly metabolized in the liver by de-ethylation to form MEGX and GX followed by cleavage of the amide bond to form xylidine and 4-hydroxyxylidine which are excreted in urine. Less than 10% of a dose is excreted unchanged in urine.
The rate of lidocaine metabolism may also be decreased in patients with liver disease, possibly because of altered perfusion in the liver or hepatic tissue necrosis. Distribution and elimination of lidocaine and /monoethylglycinexylidide/ MEGX appear to remain normal in patients with renal failure, but /glycinexylidide/ GX may accumulate in these patients when lidocaine is administered IV for several days.
... The purpose of this study is to determine the amount of lidocaine and its metabolite monoethyl-glycinexylidide (MEGX) in breast milk after local anesthesia during dental procedures. The study population consisted of seven nursing mothers (age, 23-39 years) who received 3.6 to 7.2 mL 2% lidocaine without adrenaline. Blood and milk concentrations of lidocaine and its metabolite MEGX were assayed using high-performance liquid chromatography. The milk-to-plasma ratio and the possible daily doses in infants for both lidocaine and MEGX were calculated. The lidocaine concentration in maternal plasma 2 hours after injection was 347.6 +/- 221.8 ug/L, the lidocaine concentration in maternal milk ranged from 120.5 +/- 54.1 ug/L (3 hours after injection) to 58.3 +/- 22.8 ug/L (6 hours after injection), the MEGX concentration in maternal plasma 2 hours after injection was 58.9 +/- 30.3 ug/L, and the MEGX concentration in maternal milk ranged from 97.5 +/- 39.6 ug/L (3 hours after injection) to 52.7 +/- 23.8 ug/L (6 hours after injection). According to these data and considering an intake of 90 mL breast milk every 3 hours, the daily infant dosages of lidocaine and MEGX were 73.41 +/- 38.94 ug/L/day and 66.1 +/- 28.5 ug/L/day respectively. This study suggests that even if a nursing mother undergoes dental treatment with local anesthesia using lidocaine without adrenaline, she can safely continue breastfeeding.
... To determine the time/concentration profile of lidocaine and its active metabolites glycinexylidide (GX) and monoethylglycinexylidide (MEGX) during a 96 hr lidocaine infusion. lidocaine was administered to 8 mature healthy horses as a continuous rate infusion (0.05 mg/kg bwt/min) for 96 hr. Blood concentrations of lidocaine, GX and MEGX were determined using high performance liquid chromatography during and after discontinuation of the infusion. Serum lidocaine concentrations reached steady state by 3 hr and did not accumulate thereafter. Concentrations were above the target therapeutic concentration (980 ng/mL) only at 6 and 48 hr, and did not reach the range described as potentially causing toxicity (>1850 ng/mL) at any time. MEGX did not accumulate over time, while the GX accumulated significantly up to 48 hr and then remained constant. The serum concentrations of lidocaine, MEGX and GX were below the limit of detection within 24 hr of discontinuation of the infusion. None of the horses developed any signs of lidocaine toxicity during the study. The metabolism of lidocaine was not significantly impaired by prolonged infusion and no adverse effects were observed. Prolonged infusions appear to be safe in normal horses but the accumulation of GX, a potentially toxic active metabolite, is cause for concern.
For more Metabolism/Metabolites (Complete) data for LIDOCAINE (11 total), please visit the HSDB record page.
Lidocaine has known human metabolites that include Monoethylglycinexylidide and 3-Hydroxylidocaine.
Primarily hepatic. Route of Elimination: Lidocaine and its metabolites are excreted by the kidneys. Half Life: 109 minutes

Associated Chemicals

Lidocaine hydrochloride; 73-78-9

Wikipedia

Lidocaine
Triazolam

Drug Warnings

WARNING: Life-threatening and fatal events in infants and young children. Postmarketing cases of seizures, cardiopulmonary arrest, and death in patients under the age of 3 years have been reported with use of Xylocaine 2% Viscous Solution when it was not administered in strict adherence to the dosing and administration recommendations. In the setting of teething pain, Xylocaine 2% Viscous Solution should generally not be used. For other conditions, the use of the product in patients less than 3 years of age should be limited to those situations where safer alternatives are not available or have been tried but failed. To decrease the risk of serious adverse events with use of Xylocaine 2% Viscous Solution, instruct caregivers to strictly adhere to the prescribed dose and frequency of administration and store the prescription bottle safely out of reach of children.
Life-threatening adverse effects (e.g., irregular heart beat, seizures, breathing difficulties, coma, death) may occur when topical anesthetics are applied to a large area of skin, when the area of application is covered with an occlusive dressing, if a large amount of topical anesthetic is applied, if the anesthetic is applied to irritated or broken skin, or if the skin temperature increases (from exercise or use of a heating pad).101 102 When applied in such a manner, the amount of anesthetic that is absorbed systemically is unpredictable and the plasma concentrations achieved may be high enough to cause life-threatening adverse effects.
The Food and Drug Administration (FDA) has reviewed 35 reports of chondrolysis (necrosis and destruction of cartilage) in patients given continuous intra-articular infusions of local anesthetics with elastomeric infusion devices to control post-surgical pain. The significance of this injury to otherwise healthy young adults warrants notification to health care professionals. The local anesthetics (with and without epinephrine) were infused for extended periods of time (48 to 72 hours) directly into the intra-articular space using an elastomeric pump. Chondrolysis was diagnosed within a median of 8.5 months after the infusion. Almost all of the reported cases of chondrolysis (97%) occurred following shoulder surgeries. Joint pain, stiffness, and loss of motion were reported as early as the second month after receiving the infusion. In more than half of these reports, the patients required additional surgery, including arthroscopy or arthroplasty (joint replacement). It is not known which specific factor or combination of factors contributed to the development of chondrolysis in these cases. The infused local anesthetic drugs, the device materials, and/or other sources may have resulted in the development of chondrolysis. It is important to note that single intra-articular injections of local anesthetics in orthopedic procedures have been used for many years without any reported occurrence of chondrolysis. Local anesthetics are approved as injections for the production of local or regional anesthesia or analgesia. Neither local anesthetics nor infusion devices are approved for an indication of continuous intra-articular infusion.
Local anesthetics should only be administered by clinicians who are experienced in the diagnosis and management of dose-related toxicities and other acute emergencies associated with these agents. Resuscitative equipment, oxygen, drugs, and personnel required for treatment of adverse reactions should be immediately available when lidocaine is administered. Proper positioning of the patient is extremely important in spinal anesthesia.
For more Drug Warnings (Complete) data for LIDOCAINE (31 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of lidocaine hydrochloride following an intravenous bolus injection is typically 1.5 to 2.0 hours. Because of the rapid rate at which lidocaine hydrochloride is metabolized, any condition that affects liver function may alter lidocaine HCl kinetics. The half-life may be prolonged two-fold or more in patients with liver dysfunction.
... In 30 patients (aged 18-70 yr) undergoing surgery ... mean half-life ... lidocaine was ... 94 min.
... In patients with myocardial infarction (with or without cardiac failure), the half-lives of lidocaine and MEGX have been reported to be prolonged; the half-life of GX is reportedly prolonged in patients with cardiac failure secondary to myocardial infarction. The half-life of lidocaine is reportedly also prolonged in patients with congestive heart failure or liver disease and may be prolonged following continuous IV infusions lasting longer than 24 hours.
Lidocaine has an initial half-life of 7-30 minutes and a terminal half-life of 1.5-2 hours. In healthy individuals, the elimination half-lives of the active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are 2 hours and 10 hours, respectively...
Lidocaine is extensively metabolized by the liver; heaptic disease and reduced hepatic blood flow prolong the half life, which is normally < 1 hr in dogs.
The elimination half-life of lidocaine in the newborn following maternal epidual anesthesia averaged 3 hr.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Nervous System -> Anaesthetics -> Local anaesthetics -> Amides
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepared by acylation of 2,6-dimethylaniline with chloroacetyl chloride and subsequent reaction with diethylamine.
By action of diethylamine on chloroacetylxylidide.
Preparation: N. M. Lofgren, B. J. Lundqvist, United States of America patent 2441498 (1948 to Astra); A. D. H. Self, A. P. T. Easson, United Kingdom patent 706409 (1954 to May & Baker); I. P. S. Hardie, E. S. Stern, United Kingdom patent 758224 (1956 to J. F. MacFarlane & Co.)
... Synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in glacial acetic acid and adding sodium acetate. The product (chloroacetyl-2,6-dimethylanilide) is boiled with diethylamine in an inert solvent (e.g., benzene). The hydrochloride crystallizes with one molecule of water which can be removed by careful drying. /Lidocaine hydrochloride/

General Manufacturing Information

Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-: ACTIVE
List of Essential Medicines: The core list presents a list of minimum medicine needs for a basic health-care system, listing the most efficacious, safe and cost-effective medicines for priority conditions. Priority conditions are selected on the basis of current and estimated future public health relevance, and potential for safe and cost-effective treatment. Lidocaine is included on this list.
... Synthetic nonnarcotic substitutes for cocaine, the first anesthetic ever used. ... Lidocaine is preferred in veterinary medicine.

Analytic Laboratory Methods

DETERMINATION OF LIDOCAINE BY HPLC.
Charcoal is used to adsorb the lidocaine, which is then eluted with chloroform. The concentrated eluate is then gas chromatographed. Methadone is added as an internal standard ... to the alkalinized sample which is then extracted with ether. The concn of lidocaine in the original samples is determined by GC analysis of an aliquot of the chloroform layer. Sensitivity for lidocaine is 0.5 mg/dl. The coefficient of variation for ten replicate analyses of samples containing 0.4 mg/100 ml was 1.7%.
A lidocaine test system is a device intended to measure lidocaine, an antiarrythmic and anticonvulsant drug, in serum and plasma. Measurements obtained by this device are used in the diagnosis and treatment of lidocaine overdose or in monitoring levels of lidocaine to ensure appropriate therapy.

Clinical Laboratory Methods

QUANTIFICATION OF LIDOCAINE AND SEVERAL METABOLITES UTILIZING CHEMICAL IONIZATION MS AND STABLE ISOTOPE LABELING IN HUMAN PLASMA AND URINE SAMPLES.
A METHOD OF RAPIDLY MEASURING BLOOD LEVELS OF LIDOCAINE BY ENZYME IMMUNOASSAY IS PRESENTED.
GLC ASSAY FOR LIDOCAINE IN PLASMA.
The drug and its metabolites are effectively extracted from alkalinized plasma (serum) by a mixture of organic solvents. An aliquot is evaporated to dryness under a slow stream of nitrogen and the residue is dissolved in methanol containing the internal standard. An aliquot is determined by high performance liquid chromatography on a reversed-phase column with ultraviolet detection and quantitation at 210 nm. Flow rate is 2 ml/min, sensitivity is 0.05 mg/ml and recovery is 94% respectively.

Storage Conditions

Lidocaine hydrochloride injections and commercially available solutions of the drug in 5% dextrose should be stored at 25 °C but may be exposed to temperatures up to 40 °C; the injection and solutions should not be frozen, and the solutions should be protected from excessive heat.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Lidocaine hydrochloride injections should be stored at a 20-25 °C; solutions containing epinephrine should be protected from light.

Interactions

EMLA cream is a topical formulation based upon the eutectic mixture of lidocaine and prilocaine and is used in clinical settings to produce local analgesia after application under occlusive dressing. A blanching reaction has been reported to occur locally after application, but it is not clear whether this reaction is caused by the anesthetic mixture, by the vehicle or the occlusion. This blanching reaction was studied in 50 healthy volunteers in a double-blind randomized assay: EMLA versus placebo, under occlusive dressing for 1 hr, each subject being his own control. 33 Cases (66%) of blanching after application of EMLA cream were observed versus 3 cases (6%) after placebo, this difference being highly significant. Blanching was observed without delay, after removal of the dressing, and was very transient, disappearing in less than 3 hr in all cases. It is concluded that the blanching reaction is (1) frequent but very transient, and (2) determined by the anesthetic mixture included in EMLA cream and not by the vehicle alone, nor by the occlusion, since it is not found with the placebo. The precise mechanism of this reaction is unknown.
Recent studies have suggested that cytochrome P-450 isoenzyme 1A2 has an important role in lidocaine biotransformation. /This research/ studied the effect of a cytochrome P-450 1A2 inhibitor, ciprofloxacin, on the pharmacokinetics of lidocaine. In a randomized, double-blinded, cross-over study, nine healthy volunteers ingested for 2.5 days 500 mg oral ciprofloxacin or placebo twice daily. On day 3, they received a single dose of 1.5 mg/kg lidocaine intravenously over 60 min. Plasma concentrations of lidocaine, 3-hydroxylidocaine and monoethylglycinexylidide were determined for 11 hr after the start of the lidocaine infusion. Ciprofloxacin increased the mean peak concentration and area under plasma concentration-time curve of lidocaine by 12% (range [-6] to 46%; P<0.05) and 26% (8 to 59%; P 0.01), respectively. The mean plasma clearance of lidocaine was decreased by ciprofloxacin by 22% (7 to 38%; P<0.01). Ciprofloxacin decreased the area under the plasma concentration-time curve of monoethylglycinexylidide by 21% (P<0.01) and that of 3-hydroxylidocaine by 14% (P< 0.01). The plasma decay of intravenously administered lidocaine is modestly delayed by concomitantly administered ciprofloxacin. Ciprofloxacin may increase the systemic toxicity of lidocaine.
Epinephrine is commonly added to lidocaine solutions to increase the duration of spinal anesthesia. Despite this common usage, the effect of epinephrine on the neurotoxic potential of this anesthetic is not known. The current experiments investigated whether adding epinephrine increases functional impairment or histologic damage induced by spinal administration of lidocaine in the rat. Eighty rats were divided into four groups to receive an intrathecal injection of normal saline containing either 5% lidocaine, 5% lidocaine with 0.2 mg/mL of epinephrine, 0.2 mg/mL of epinephrine, or normal saline alone. Animals were assessed for persistent sensory impairment using the tail-flick test administered 4 and 7 days after infusion. Animals were then killed, and the spinal cord and nerve roots were prepared for neuropathologic evaluation. Rats given 5% lidocaine developed persistent sensory impairment and histologic damage, and the addition of epinephrine resulted in a further significant increase in injury. Sensory function in animals given epinephrine without anesthetic was similar to baseline and did not differ from saline. Histologic changes in animals treated with epinephrine alone did not differ significantly from saline controls. The neurotoxicity of intrathecally administered lidocaine is increased by the addition of epinephrine. When making clinical recommendations for maximum safe intrathecal dose of this anesthetic, one may need to consider whether the solution contains epinephrine.
PURPOSE: During continuous epidural anesthesia with lidocaine, plasma monoethylglycinexylidide (MEGX), an active metabolite of lidocaine, increases continuously. /This study/ assessed the effect of epinephrine on the absorption of lidocaine and the accumulation of MEGX during continuous epidural anesthesia in children. Anesthesia was administered as an initial bolus of 5 mg/kg of 1% lidocaine solution followed by continuous infusion at 2.5 mg/kg/hr. Patients in the control group (n = 8) received lidocaine alone, while patients in the epinephrine group (n = 8) received lidocaine + epinephrine (5 ug/mL). Concentrations of lidocaine and its active metabolite, MEGX, were measured in plasma samples obtained after 15 min, 30 min, and one, two, three, four, and five hours of infusion using high-performance liquid chromatography with ultraviolet detection. Plasma lidocaine concentrations were higher in samples from the control group for the first hour; however, after two hours the levels were the same in all samples. Plasma MEGX levels increased continuously in both groups and were significantly higher in the control group samples. The sum of lidocaine + MEGX was higher in the control group for the first two hours but there was no significant difference between groups after three hours. Reduction of the potential for systemic toxicity by the addition of epinephrine to lidocaine is limited, because the reduction of the sum of the plasma concentrations of lidocaine and its active metabolite MEGX is small and limited to the initial phase of infusion.
For more Interactions (Complete) data for LIDOCAINE (33 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available solutions of lidocaine hydrochloride in 5% dextrose usually are stable for 18 months after the date of manufacture. Commercially available solutions of lidocaine hydrochloride in 5% dextrose may be provided in plastic containers.
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Kwon SY, Chung SW, Joo JD. Optimal neuromuscular blocking effects of remifentanil during tracheal intubation under general anesthesia. J Int Med Res. 2018 Jan 1:300060518772227. doi: 10.1177/0300060518772227. [Epub ahead of print] PubMed PMID: 29722285.
2: Shields LBE, Iyer VG, Zhang YP, Shields CB. Acute cauda equina syndrome following orthopedic procedures as a result of epidural anesthesia. Surg Neurol Int. 2018 Apr 10;9:81. doi: 10.4103/sni.sni_492_17. eCollection 2018. PubMed PMID: 29721359; PubMed Central PMCID: PMC5909088.
3: Levy A, Matharu MS. Short-Lasting Unilateral Neuralgiform Headache Attacks. Ann Indian Acad Neurol. 2018 Apr;21(Suppl 1):S31-S38. doi: 10.4103/aian.AIAN_356_17. Review. PubMed PMID: 29720816; PubMed Central PMCID: PMC5909132.
4: Petersilka GJ, Arweiler NB, Otto J, Wittig T. Non-interventional study to collect data for the application of lidocaine gel 2% during scaling and root planing and professional mechanical plaque removal. Clin Oral Investig. 2018 May 1. doi: 10.1007/s00784-018-2468-0. [Epub ahead of print] PubMed PMID: 29717361.
5: Gottlieb M. Current Approach to the Diagnosis and Management of Shoulder Dislocation in Children. Pediatr Emerg Care. 2018 May;34(5):357-362. doi: 10.1097/PEC.0000000000001474. PubMed PMID: 29715217.
6: Donaldson M, Goodchild JH. Lidocaine turns 70: the evolution of dental local anesthesia. Gen Dent. 2018 May-Jun;66(3):6-9. PubMed PMID: 29714692.
7: Gasparini G, Saponaro G, Gasparini D, Foresta E, Azzuni C, Adduci A, Boniello R, Moro A, De Angelis P, Di Nardo F, Damato G, Doneddu P, Todaro M, Garagiola U, Pelo S. The Use of Ropivacaine in Therapeutic Treatment of Oral Aphthosis. Biomed Res Int. 2018 Mar 11;2018:1868254. doi: 10.1155/2018/1868254. eCollection 2018. PubMed PMID: 29713640; PubMed Central PMCID: PMC5866890.
8: Dernek B, Adiyeke L, Duymus TM, Gokcedag A, Kesiktas FN, Aksoy C. Efficacy of Trigger Point Injections in Patients with Lumbar Disc Hernia without Indication for Surgery. Asian Spine J. 2018 Apr;12(2):232-237. doi: 10.4184/asj.2018.12.2.232. Epub 2018 Apr 16. PubMed PMID: 29713403; PubMed Central PMCID: PMC5913013.
9: Ghoddusi J, Zarrabi MH, Daneshvar F, Naghavi N. Efficacy of IANB and Gow-Gates Techniques in Mandibular Molars with Symptomatic Irreversible Pulpitis: A Prospective Randomized Double Blind Clinical Study. Iran Endod J. 2018 Spring;13(2):143-148. doi: 10.22037/iej.v13i2.18625. PubMed PMID: 29707005; PubMed Central PMCID: PMC5911284.
10: Elgebaly AS. Does the Use of Nitroglycerin Patch Improve Local Anaesthetic Effects in Bier's Block? A Double-Blind Placebo Controlled Study. Anesthesiol Res Pract. 2018 Mar 7;2018:9674731. doi: 10.1155/2018/9674731. eCollection 2018. PubMed PMID: 29706996; PubMed Central PMCID: PMC5863317.
11: Zhang Z, Chen Y, Wang E, Wu L, Wang R, Song Z, Weng Y, Sun Z, Guo Q, Li Y. Sufentanil Alleviates Intrathecal Lidocaine Induced Prolonged Sensory and Motor Impairments but not the Spinal Histological Injury in Rats. Neurochem Res. 2018 Apr 27. doi: 10.1007/s11064-018-2524-9. [Epub ahead of print] PubMed PMID: 29704143.
12: Sun X, Xu Y, Zhang X, Li A, Zhang H, Yang T, Liu Y. Topical pharyngeal anesthesia provides no additional benefit to propofol sedation for esophagogastroduodenoscopy: a randomized controlled double-blinded clinical trial. Sci Rep. 2018 Apr 27;8(1):6682. doi: 10.1038/s41598-018-25164-7. PubMed PMID: 29703990; PubMed Central PMCID: PMC5923272.
13: Council ML, Hruza GJ. Commentary on Bupivacaine as an Adjunct to Lidocaine in Mohs Micrographic Surgery. Dermatol Surg. 2018 May;44(5):611-612. doi: 10.1097/DSS.0000000000001399. PubMed PMID: 29701617.
14: Patel BK, Wendlandt BN, Wolfe KS, Patel SB, Doman E, Pohlman AS, Hall JB, Kress JP. Comparison of Two Lidocaine Administration Techniques on Perceived Pain from Bedside Procedures: A Randomized Clinical Trial. Chest. 2018 Apr 23. pii: S0012-3692(18)30630-5. doi: 10.1016/j.chest.2018.04.018. [Epub ahead of print] PubMed PMID: 29698720.
15: Liu H, Lu F, Zhou D, Yin Y, Li J, Yang B, Song L, Ye L, Xiao H. The Analgesic and Emotional Response to Intravenous Lidocaine Infusion in the Treatment of Postherpetic Neuralgia: A Randomized, Double-Blinded, Placebo-Controlled Study. Clin J Pain. 2018 Apr 25. doi: 10.1097/AJP.0000000000000623. [Epub ahead of print] PubMed PMID: 29698250.
16: Sahmeddini MA, Khosravi MB, Seyedi M, Hematfar Z, Abbasi S, Farbood A. Comparison of Magnesium Sulfate and Tramadol as an Adjuvant to Intravenous Regional Anesthesia for Upper Extremity Surgeries. Anesth Pain Med. 2017 Dec 27;7(6):e57102. doi: 10.5812/aapm.57102. eCollection 2017 Dec. PubMed PMID: 29696122; PubMed Central PMCID: PMC5903376.
17: Zaman B, Hojjati Ashrafi S, Seyed Siamdoust S, Hassani V, Mohamad Taheri S, Noorizad S. The Effect of Ketamine and Dexamethasone in Combination with Lidocaine on the Onset and Duration of Axillary Block in Hand and Forearm Soft Tissue Surgery. Anesth Pain Med. 2017 Oct 16;7(5):e15570. doi: 10.5812/aapm.15570. eCollection 2017 Oct. PubMed PMID: 29696115; PubMed Central PMCID: PMC5903223.
18: Justin R, Chen B. Multifunctional chitosan-magnetic graphene quantum dot nanocomposites for the release of therapeutics from detachable and non-detachable biodegradable microneedle arrays. Interface Focus. 2018 Jun 6;8(3):20170055. doi: 10.1098/rsfs.2017.0055. Epub 2018 Apr 20. PubMed PMID: 29696087; PubMed Central PMCID: PMC5915657.
19: Kaka U, Rahman NA, Abubakar AA, Goh YM, Fakurazi S, Omar MA, Chen HC. Pre-emptive multimodal analgesia with tramadol and ketamine-lidocaine infusion for suppression of central sensitization in a dog model of ovariohysterectomy. J Pain Res. 2018 Apr 11;11:743-752. doi: 10.2147/JPR.S152475. eCollection 2018. PubMed PMID: 29695926; PubMed Central PMCID: PMC5905489.
20: Kutlesic RM, Popovic J, Stefanovic M, Vukomanovic P, Lukic B, Lilic G. ALTERNATIVES OF MENOPAUSAL HORMONE THERAPY. Med Pregl. 2016 Oct;69(5-6):177-182. PubMed PMID: 29693846.

Explore Compound Types